molecular formula C25H20N4O3 B2953177 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1291859-33-0

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2953177
CAS No.: 1291859-33-0
M. Wt: 424.46
InChI Key: BCJAPJIFPZSHKR-UHFFFAOYSA-N
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Description

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C25H20N4O3 and its molecular weight is 424.46. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory and Antimicrobial Applications

The synthesis of compounds similar to 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one has led to the discovery of potential anti-inflammatory and antimicrobial agents. For instance, some derivatives synthesized from phthalazinone-based compounds have been evaluated for their anti-inflammatory activities, demonstrating comparable efficacy to known anti-inflammatory drugs like indomethacin (Abd Alla et al., 2010). Additionally, antimicrobial studies on newly synthesized 1,2,4-triazole derivatives have revealed significant activities against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer and Antiproliferative Activities

Compounds structurally related to the subject compound have shown promising anticancer and antiproliferative activities. For example, oxadiazole N-Mannich bases synthesized from similar structures have displayed significant inhibitory activities against various cancer cell lines, including prostate cancer and human breast cancer (Al-Wahaibi et al., 2021). These findings suggest the potential use of these compounds in cancer therapy.

Material Science Applications

In the realm of material science, the synthesis of copoly(1,3,4-oxadiazole-ether)s containing phthalide groups from similar structures has been explored. These materials exhibit high thermal stability and can be used to produce thin, flexible films with desirable electrical insulating properties, indicating their potential application in electronic devices (Hamciuc et al., 2008).

Antioxidant Activity

The antioxidant activity of derivatives related to this compound has also been investigated. A study on 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives revealed significant free radical scavenging activities, suggesting potential applications in combating oxidative stress (Mallesha et al., 2014).

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-oxadiazol moiety have been reported as potential agonists of type δ/β peroxisome proliferator-activated receptors (pparδ/β) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in cellular differentiation, development, metabolism, and tumorigenesis .

Mode of Action

This binding event can modulate the transcription of target genes, leading to various downstream effects .

Biochemical Pathways

Upon activation by agonists like this compound, PPARδ/β can influence several biochemical pathways. These include lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis. The exact pathways affected by this specific compound would require further experimental investigation .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it influences. As a potential PPARδ/β agonist, it could potentially influence lipid metabolism, glucose homeostasis, and cell proliferation, among other processes . The exact effects would need to be confirmed through experimental studies.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-15-11-12-17(13-16(15)2)23-26-24(32-28-23)22-20-9-4-5-10-21(20)25(30)29(27-22)18-7-6-8-19(14-18)31-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJAPJIFPZSHKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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